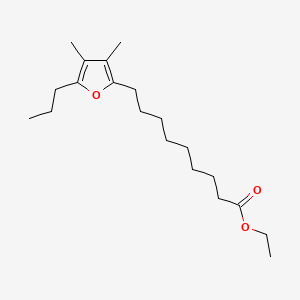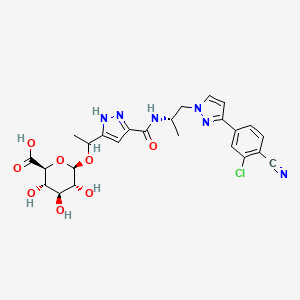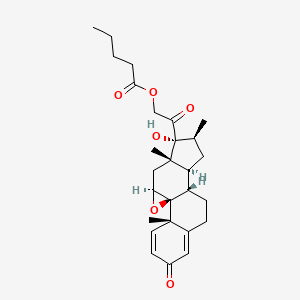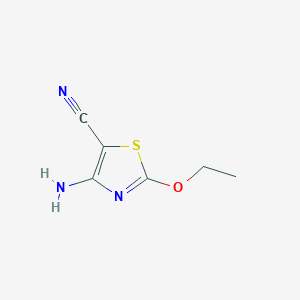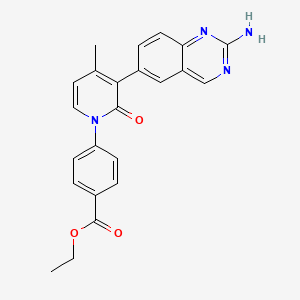
ethyl 4-(3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1(2H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate is a complex organic compound that features a quinazoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline derivative, which is then coupled with a pyridine derivative. The final esterification step involves the reaction of the intermediate with ethyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment and as an inhibitor of specific enzymes.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit tyrosine-protein kinases or vascular endothelial growth factor receptors, leading to the disruption of signaling pathways essential for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a similar benzoate moiety.
Quinazoline derivatives: Compounds like 2-aminoquinazolin-4-one share the quinazoline core structure.
Pyridine derivatives: Compounds such as 4-methyl-2-oxopyridine share the pyridine core structure.
Uniqueness
Ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate is unique due to its combination of quinazoline and pyridine moieties, which confer specific chemical and biological properties. This combination is not commonly found in simpler esters or individual quinazoline and pyridine derivatives, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H20N4O3 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 4-[3-(2-aminoquinazolin-6-yl)-4-methyl-2-oxopyridin-1-yl]benzoate |
InChI |
InChI=1S/C23H20N4O3/c1-3-30-22(29)15-4-7-18(8-5-15)27-11-10-14(2)20(21(27)28)16-6-9-19-17(12-16)13-25-23(24)26-19/h4-13H,3H2,1-2H3,(H2,24,25,26) |
InChI Key |
JZTVWMNQNFKFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC(=C(C2=O)C3=CC4=CN=C(N=C4C=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


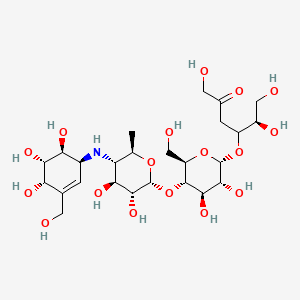
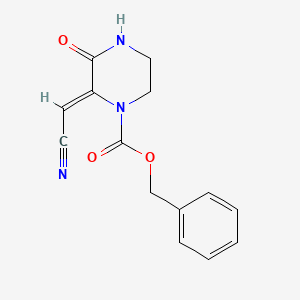
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
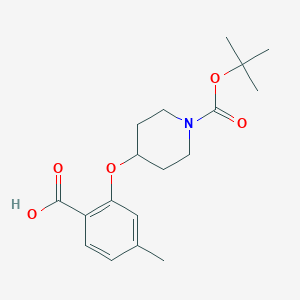
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

